Cas no 2138513-10-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid 1-azabicyclo[2.2.2]octane scaffold. This compound is particularly valuable in peptide synthesis due to its unique structural properties, which can impose conformational constraints on peptide chains, thereby enhancing stability and modulating biological activity. The Fmoc group provides orthogonal protection for the amine functionality, enabling its use in standard solid-phase peptide synthesis (SPPS) protocols. The bicyclic framework contributes to increased metabolic stability and improved binding affinity in target interactions, making it a useful building block for medicinal chemistry and drug design. Its carboxylic acid moiety allows for further functionalization or conjugation, offering versatility in synthetic applications.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid structure
2138513-10-5 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid
CAS No:2138513-10-5
MF:C24H26N2O4
MW:406.474246501923
CID:6189713
PubChem ID:165478999
Update Time:2025-07-02

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid
    • 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-azabicyclo[2.2.2]octane-3-carboxylic acid
    • 2138513-10-5
    • EN300-1083697
    • Inchi: 1S/C24H26N2O4/c27-22(28)24(15-26-11-9-16(24)10-12-26)14-25-23(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,29)(H,27,28)
    • InChI Key: FFSDBRBZZBVMCF-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3C=CC=CC2=3)CN2CCC1CC2)=O

Computed Properties

  • Exact Mass: 406.18925731g/mol
  • Monoisotopic Mass: 406.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.9Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid Pricemore >>

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Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo2.2.2octane-3-carboxylic acid

Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No. 2138513-10-5)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No. 2138513-10-5) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected azabicyclo[2.2.2]octane amino acid, plays a pivotal role in the synthesis of complex peptides and drug candidates. Its unique structural features, including the azabicyclo[2.2.2]octane scaffold and Fmoc-protected amino group, make it a versatile building block for researchers exploring novel therapeutic agents.

The Fmoc group (9-fluorenylmethoxycarbonyl) is a cornerstone in modern solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology. With the growing demand for peptide-based therapeutics—driven by their high specificity and low toxicity—the importance of Fmoc-protected amino acid derivatives like CAS No. 2138513-10-5 cannot be overstated. Recent trends in AI-driven drug design and computational chemistry have further highlighted the need for such specialized reagents, as they enable the rapid assembly of diverse molecular architectures.

One of the most searched questions in this domain is: "What are the applications of Fmoc-protected amino acids in peptide synthesis?" The answer lies in the compound’s ability to provide temporary protection for the amino group during peptide chain elongation, which is later removed under mild basic conditions. This property is critical for synthesizing peptides with high purity and yield, a requirement for biopharmaceutical development and personalized medicine. Additionally, the rigid azabicyclo[2.2.2]octane core introduces conformational constraints, which can enhance the stability and bioactivity of the resulting peptides.

From an SEO perspective, keywords like "Fmoc-amino acid derivatives," "CAS 2138513-10-5 supplier," and "azabicyclo[2.2.2]octane applications" are frequently queried by researchers and procurement specialists. This reflects the compound’s commercial and scientific relevance. Moreover, the rise of green chemistry has spurred interest in optimizing the synthesis of such building blocks to reduce waste and improve sustainability—a topic gaining traction in academic and industrial circles alike.

In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid represents a critical tool in the toolkit of medicinal chemists and peptide scientists. Its role in advancing drug discovery, coupled with its alignment with cutting-edge trends like AI-assisted molecular design and sustainable synthesis, ensures its continued prominence in the life sciences landscape.

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